molecular formula C93H162N6O6 B3248037 N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-09-4

N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B3248037
CAS No.: 182615-09-4
M. Wt: 1460.3 g/mol
InChI Key: DISZQUPEWIRYSA-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with three 3,4-bis(dodecyloxy)phenyl groups. Each substituent contains two dodecyloxy (C₁₂H₂₅O) chains, resulting in a highly lipophilic structure with a molecular formula approximating C₈₁H₁₂₉N₆O₆. The long alkyl chains enhance solubility in non-polar solvents and influence self-assembly properties, making it suitable for applications in organic electronics or surfactant chemistry .

Properties

IUPAC Name

2-N,4-N,6-N-tris(3,4-didodecoxyphenyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H162N6O6/c1-7-13-19-25-31-37-43-49-55-61-73-100-85-70-67-82(79-88(85)103-76-64-58-52-46-40-34-28-22-16-10-4)94-91-97-92(95-83-68-71-86(101-74-62-56-50-44-38-32-26-20-14-8-2)89(80-83)104-77-65-59-53-47-41-35-29-23-17-11-5)99-93(98-91)96-84-69-72-87(102-75-63-57-51-45-39-33-27-21-15-9-3)90(81-84)105-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-81H,7-66,73-78H2,1-6H3,(H3,94,95,96,97,98,99)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISZQUPEWIRYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H162N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727957
Record name N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182615-09-4
Record name N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves a multistep process. One common approach begins with the preparation of the 3,4-bis(dodecyloxy)aniline precursor. This is achieved through the alkylation of 3,4-dihydroxyaniline with dodecyl bromide in the presence of a base such as potassium carbonate. The resulting 3,4-bis(dodecyloxy)aniline is then subjected to a trimerization reaction with cyanuric chloride under controlled conditions to form the final triazine product. Reaction temperatures and solvent choice are crucial to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic routes to improve efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems may be employed. The use of high-purity starting materials and stringent control of reaction parameters (such as temperature, pressure, and solvent composition) are essential to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine participates in various chemical reactions, including:

  • Oxidation: : It can undergo oxidative degradation, particularly when exposed to strong oxidizing agents.

  • Reduction: : The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

  • Substitution: : The dodecyloxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Nucleophiles such as amines or alkoxides under mild conditions, often facilitated by a base.

Major Products

The major products of these reactions depend on the specific conditions employed. Oxidation typically yields oxidized derivatives with altered functional groups. Reduction products include partially or fully hydrogenated triazine rings. Substitution reactions result in the formation of new compounds with varied functional groups replacing the dodecyloxy moieties.

Scientific Research Applications

N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is utilized in several scientific disciplines, including:

  • Chemistry: : It serves as a precursor for the synthesis of advanced materials and functional polymers.

  • Biology: : The compound's unique structure allows for its use in the design of biomimetic systems and as a molecular probe in biological studies.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Applied in the development of high-performance coatings, adhesives, and electronic materials due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or cell membranes. The triazine core can form stable complexes with metal ions, influencing various biochemical pathways. The dodecyloxy groups enhance the compound's lipophilicity, facilitating its incorporation into lipid membranes and potentially altering membrane properties.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Electronic Differences

a) Trisubstituted Aryl Derivatives
  • N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) :

    • Substituents: Simple phenyl groups.
    • Properties: Lower molecular weight (C₂₁H₁₈N₆), higher crystallinity, and reduced solubility in organic solvents compared to the target compound. Electronic properties are dominated by the electron-deficient triazine core, suitable for charge-transfer applications .
    • Key Difference : The absence of alkyloxy chains limits solubility and film-forming ability.
  • N²,N⁴,N⁶-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) :

    • Substituents: Methoxy-phenyl groups.
    • Properties: Methoxy groups provide moderate electron-donating effects, enhancing hole-transport capabilities. However, shorter alkoxy chains (C₁ vs. C₁₂) reduce lipophilicity .
b) Alkyl-Linked and Dimeric Triazines
  • N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]: Structure: Dimeric triazine linked by a dodecane chain. Properties: Forms supramolecular networks via hydrogen bonding.
c) Hexamethylmelamine (Altretamine) :
  • Structure: N²,N⁴,N⁶-Hexamethyl-1,3,5-triazine-2,4,6-triamine.
  • Properties: Small methyl groups enable bioavailability as a chemotherapeutic agent. The target compound’s bulky substituents likely reduce biological activity but improve material stability .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Applications
Target Compound ~C₈₁H₁₂₉N₆O₆ <100 (estimated) High in toluene/THF Organic electronics
TAT C₂₁H₁₈N₆ 220–225 Low in organic solvents Photocatalysis
TMAT C₂₄H₂₄N₆O₃ 180–185 Moderate in DCM OLED hole transport
Altretamine C₉H₁₈N₆ 155–160 Aqueous/organic Chemotherapy
  • Thermal Stability : The target compound’s long alkyl chains may lower thermal stability compared to TAT but improve flexibility in thin films .
  • Spectral Data :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methylene/methyl signals (δ 0.8–1.5 ppm) from dodecyl chains.
    • IR : Ether C-O stretches (~1100 cm⁻¹), triazine ring vibrations (~1500 cm⁻¹) .

Biological Activity

N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine (referred to as Tris-Dodecyloxy-Triazine) is a compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and as a stabilizer in various applications. This article reviews the biological activity of Tris-Dodecyloxy-Triazine, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

Tris-Dodecyloxy-Triazine features a triazine core with three dodecyloxy-substituted phenyl groups. The structural formula can be represented as follows:

C36H57N5O3\text{C}_{36}\text{H}_{57}\text{N}_5\text{O}_3

This structure contributes to its solubility and interaction with biological membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Tris-Dodecyloxy-Triazine derivatives. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)0.20Inhibition of PI3K/Akt signaling pathway
MCF-7 (Breast)1.25Induction of apoptosis via BAX/Bcl-2 modulation
HeLa (Cervical)1.03Suppression of cell migration and proliferation
HepG2 (Liver)12.21Inhibition of mTOR signaling

These findings indicate that Tris-Dodecyloxy-Triazine exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of Tris-Dodecyloxy-Triazine is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression:

  • PI3K/Akt Pathway : The compound has been shown to inhibit the phosphorylation of Akt, a critical regulator of cell survival and growth.
  • mTOR Signaling : By targeting mTOR pathways, Tris-Dodecyloxy-Triazine disrupts protein synthesis and cellular metabolism essential for cancer cell proliferation.
  • Apoptotic Induction : The compound modulates apoptotic markers such as BAX and Bcl-2, promoting programmed cell death in malignant cells.

Study 1: In vitro Evaluation

In a controlled study, Tris-Dodecyloxy-Triazine was tested against multiple cancer cell lines. The results demonstrated significant inhibition of cell viability in A549 and MCF-7 cells with IC50 values indicating potent activity. Western blot analysis confirmed the downregulation of survival proteins associated with the PI3K/Akt pathway .

Study 2: In vivo Assessment

A subsequent in vivo study evaluated the efficacy of Tris-Dodecyloxy-Triazine in a mouse model bearing human tumor xenografts. Treatment resulted in a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, supporting the in vitro findings regarding its pro-apoptotic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N²,N⁴,N⁶-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine, and how do reaction parameters impact yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. A typical approach involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-bis(dodecyloxy)aniline under controlled conditions. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane or acetone) to enhance reactivity .
  • Temperature control : Reflux at 70–80°C for 3–5 hours to ensure complete substitution while minimizing side reactions .
  • Purification : Neutralize the reaction mixture with dilute HCl, precipitate the product, and recrystallize from methanol or DMF to achieve >90% purity .
    • Challenges : Steric hindrance from the dodecyloxy groups may reduce substitution efficiency. Optimizing stoichiometry (3:1 molar ratio of amine to cyanuric chloride) and using dropwise NaOH addition to maintain pH ~7–8 improves yields .

Q. Which analytical techniques are critical for confirming the structural and physicochemical properties of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and alkyl chains (δ 0.8–1.5 ppm). The triazine core resonates at δ 160–170 ppm in ¹³C NMR .
  • FTIR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
    • Chromatography : HPLC with a C18 column and methanol/water mobile phase (80:20 v/v) resolves impurities .
    • Thermal Analysis : DSC reveals melting points (expected range: 250–300°C) and thermal stability up to 400°C .

Advanced Research Questions

Q. How do the 3,4-bis(dodecyloxy)phenyl substituents influence self-assembly in solvent systems, and what experimental techniques validate these behaviors?

  • Self-Assembly Mechanism : The long dodecyloxy chains promote hydrophobic interactions, enabling micelle or vesicle formation in nonpolar solvents. Critical aggregation concentrations (CAC) can be determined via surface tension measurements .
  • Characterization Tools :

  • Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter (e.g., 50–200 nm aggregates in toluene) .
  • Transmission Electron Microscopy (TEM) : Visualizes lamellar or hexagonal packing .
    • Data Interpretation : Compare with analogous triazine derivatives (e.g., hexakis(methoxymethyl)triazine) to assess alkyl chain length effects on morphology .

Q. What computational strategies predict the electronic and steric effects of substituents on the triazine core’s reactivity?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict charge-transfer behavior. For example, electron-donating dodecyloxy groups lower the LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility of alkyl chains. Parameters like radial distribution functions (RDF) quantify solvent accessibility .
  • Validation : Cross-reference computed properties (e.g., dipole moment, polarizability) with experimental data (e.g., X-ray crystallography of related triazines) .

Contradictions and Limitations in Current Research

  • Synthetic Yield Discrepancies : Substitution reactions with bulky amines (e.g., 3,4-bis(dodecyloxy)aniline) often yield 60–70% in lab-scale trials , contrasting with smaller substituents (e.g., methyl) achieving >90% . Mitigate via high-pressure reactors or microwave-assisted synthesis.
  • Thermal Stability : Reported melting points vary (e.g., 291–292°C for brominated triazines vs. 275°C for benzothiazolyl derivatives ). Use differential scanning calorimetry (DSC) under inert atmospheres for accurate measurements.

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